Crystal Structure of N-Benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide Defines a Unique 3D Conformation with 63.30° Dihedral Angle
Single-crystal X-ray diffraction analysis of N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide reveals a dihedral angle of 63.30(8)° between the nitro-benzyl and benzene rings, which are separated by the sulfonamide unit [1]. This crystallographically defined conformation provides a precise, experimentally validated 3D geometry that can be used for molecular docking studies and structure-based design efforts requiring the exact compound.
| Evidence Dimension | Dihedral angle between aromatic ring planes |
|---|---|
| Target Compound Data | 63.30(8)° |
| Comparator Or Baseline | N-Allyl-N-benzyl-4-methylbenzenesulfonamide (non-nitrated analog) with orthorhombic Pna2₁ space group and unit cell parameters a = 18.6919 Å, b = 10.5612 Å, c = 8.1065 Å |
| Quantified Difference | The presence of the 3-nitro substituent alters crystal packing and molecular geometry compared to non-nitrated analogs |
| Conditions | Single-crystal X-ray diffraction; Bruker APEX-II diffractometer, Mo Kα radiation (λ = 0.71073 Å); crystal dimensions 0.63 × 0.15 × 0.13 mm; data collection at ambient temperature; full-matrix least-squares refinement on F² |
Why This Matters
Crystallographic data confirm structural identity, enable quality control by powder X-ray diffraction, and provide experimentally validated 3D coordinates essential for computational studies requiring this specific substitution pattern.
- [1] CCDC 947893: Experimental Crystal Structure Determination of N-Benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide. Cambridge Crystallographic Data Centre. 2014. doi:10.5517/ccdc.csd.cc10z8w1 View Source
